Corynoxine B

Autophagy HMGB1 Beclin 1

Corynoxine B is a differentiated, HMGB1/2-dependent autophagy inducer for dissecting ALP dysfunction without mTOR immunosuppression confounds. Its unique inability to enhance lysosomal biogenesis, unlike its enantiomer Corynoxine, makes it a precision tool for studying early autophagosome formation. Ideal for CNS delivery validation as a low-brain-permeability reference compound. Purchase from research suppliers only.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
Cat. No. B600273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoxine B
SynonymsCorynoxine B; 7-Isocorynoxine; Corynoxine B, 99.5%; (7R,16E)-17-Methoxy-2-oxo-20betaH-corynox-16-en-16-carbonsae
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
InChIInChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1
InChIKeyDAXYUDFNWXHGBE-XYEDMTIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynoxine B for Research Procurement: A Beclin-1-Dependent Autophagy Inducer for Neurodegenerative Disease Modeling


Corynoxine B (Cory B) is an oxindole alkaloid naturally isolated from Uncaria rhynchophylla (Gouteng) [1]. It functions as a Beclin-1-dependent autophagy inducer, a mechanism distinct from many classic autophagy modulators [2]. Preclinical research has established its ability to enhance the clearance of neurotoxic protein aggregates, including α-synuclein and amyloid-β, making it a critical tool compound for investigating autophagy-lysosome pathway (ALP) dysfunction in Parkinson's and Alzheimer's disease models [3].

Why Corynoxine B Cannot Be Casually Replaced by Other Uncaria Alkaloids or Common Autophagy Inducers


Despite belonging to the same Uncaria alkaloid family, Corynoxine B exhibits unique mechanistic and functional signatures that preclude its substitution with structural analogs like Corynoxine (its enantiomer) or isorhynchophylline. While both Corynoxine B and Corynoxine induce autophagy, they operate through divergent signaling pathways: Corynoxine B activates Beclin 1-VPS34 complexes via direct HMGB1/2 binding, whereas Corynoxine primarily inhibits the Akt/mTOR axis [1]. Furthermore, Corynoxine B possesses a distinct lysosomal activity profile compared to its enantiomer [2]. Substituting Corynoxine B with common autophagy inducers like rapamycin introduces significant confounding variables, including mTOR-dependent immunosuppression, which are absent with Corynoxine B's targeted mechanism [3].

Corynoxine B: Quantitative Differentiation Data vs. Closest Analogs and Alternatives


Mechanistic Divergence: Corynoxine B Binds HMGB1/2; Enantiomer Corynoxine Signals via Akt/mTOR

Corynoxine B and its enantiomer Corynoxine exhibit fundamentally different molecular mechanisms for inducing autophagy. Corynoxine B directly binds to HMGB1 and HMGB2 to promote Beclin 1-VPS34 complex formation, whereas Corynoxine induces autophagy by inhibiting the Akt/mTOR pathway, leading to reduced phosphorylation of Akt, mTOR, and p70 S6 Kinase [1]. This mechanistic divergence directly impacts downstream cellular responses and target specificity [2].

Autophagy HMGB1 Beclin 1 Akt/mTOR pathway

Lysosomal Activity: Corynoxine B Lacks Cathepsin D Enhancement Observed with Enantiomer

In a direct comparative study using N2aSwedAPP cells, Corynoxine B failed to increase mature Cathepsin D levels, whereas Corynoxine (enantiomer) dose-dependently increased Cathepsin D [1]. Furthermore, Corynoxine, but not Corynoxine B, induced nuclear translocation of Transcription Factor EB (TFEB) and increased LAMP-1 staining [2]. This indicates that while both compounds induce autophagosome formation, only Corynoxine robustly enhances lysosomal biogenesis and function.

Lysosomal biogenesis Cathepsin D TFEB LAMP-1

Brain Bioavailability: Parent Compound Corynoxine B Has Low Brain Permeability, Driving Derivative Development

Corynoxine B exhibits relatively low brain permeability, which limits its direct in vivo application for CNS disorders [1]. This limitation led to the development of the N-propyl derivative CB6, which demonstrates significantly improved brain bioavailability while retaining autophagy-inducing activity [2]. In contrast, in silico ADMET predictions suggest Corynoxine B has 90.0% predicted BBB permeability but only 61.43% predicted human oral bioavailability [3]. This contrasts with structurally optimized derivatives like CB6, which show enhanced brain penetration in vivo [4].

Blood-brain barrier Pharmacokinetics CNS drug delivery CB6 derivative

Sedative Efficacy: Corynoxine B Demonstrates Superior Sleep Prolongation vs. Isorhynchophylline

In a comparative study of Uncaria alkaloids, corynoxine B and corynoxine exhibited significantly better sedative effects than isorhynchophylline [1]. Specifically, oral administration of 100 mg/kg of corynoxine B, corynoxine, rhynchophylline, or isorhynchophylline to mice resulted in prolonged thiopental-induced hypnosis compared to controls, with corynoxine and corynoxine B showing superior sleep prolongation [2]. Additionally, corynoxine B significantly depressed locomotive activity, an effect not equally shared by all structural analogs [3].

Sedative CNS depression Pentobarbital-induced sleep Locomotor activity

Autophagy Induction: Corynoxine B Increases LC3-II and Degrades p62 In Vivo

In 15-month-old PD transgenic mice, Corynoxine B treatment increased the expression of LC3-II and decreased p62 levels in the prefrontal cortex, confirming enhanced autophagy flux in vivo [1]. Immunofluorescence analysis revealed increased LC3 puncta in the midbrain, indicating autophagosome formation [2]. Behaviorally, Corynoxine B improved motor performance in rotarod, balance beam, and horizontal bar tests, demonstrating functional neuroprotection [3]. In contrast, the autophagy inhibitor 3-methyladenine blocks these effects, confirming autophagy dependence [4].

Autophagy flux LC3-II p62/SQSTM1 α-synuclein clearance

HMGB1/2 Binding Affinity: Corynoxine B Directly Engages HMGB1/2 with Defined Molecular Interaction

Corynoxine B directly binds to HMGB1 and HMGB2, a mechanism validated by cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), and molecular docking [1]. This binding occurs near the C106 site of HMGB1/2 and promotes interaction between Beclin 1 and HMGB1/2, enhancing VPS34 complex activity [2]. Depletion of HMGB1/2 completely abolishes Corynoxine B-induced autophagy, confirming target specificity [3]. In contrast, no such direct binding has been reported for the enantiomer Corynoxine, which instead modulates mTOR activity.

HMGB1 HMGB2 Surface plasmon resonance Cellular thermal shift assay Molecular docking

Corynoxine B: High-Value Application Scenarios for Scientific Procurement


Investigating HMGB1-Dependent Autophagy in Neurodegenerative Disease Models

Corynoxine B is uniquely suited for research focused on HMGB1/2-mediated autophagy regulation. Its direct binding to HMGB1/2 and promotion of Beclin 1-VPS34 complex formation provides a well-defined molecular mechanism for studying this pathway [1]. Unlike mTOR inhibitors (e.g., rapamycin), Corynoxine B induces autophagy without suppressing mTOR-dependent processes, enabling cleaner dissection of autophagy-specific effects [2]. This application is particularly valuable in Parkinson's disease research, where HMGB1 dysregulation is implicated in α-synuclein pathology.

Mechanistic Studies Differentiating Autophagosome Induction from Lysosomal Biogenesis

Corynoxine B induces autophagosome formation but does not enhance lysosomal biogenesis markers such as Cathepsin D, TFEB nuclear translocation, or LAMP-1 [1]. In contrast, its enantiomer Corynoxine activates both processes [2]. Researchers can exploit this functional divergence to dissect the relative contributions of autophagosome formation versus lysosomal enhancement to cellular outcomes. Corynoxine B thus serves as a precision tool for isolating early-stage autophagy events from downstream lysosomal amplification.

In Vitro Autophagy Screening and High-Content Analysis

Corynoxine B provides a robust, reproducible autophagy induction signal in neuronal cell lines (N2a, SH-SY5Y, PC12) [1]. Its defined mechanism (HMGB1/2 → Beclin 1-VPS34 → PI3P production) yields a predictable autophagy flux readout, making it suitable for high-throughput screening assays designed to identify autophagy modulators or assess genetic perturbations [2]. The absence of confounding mTOR inhibition simplifies data interpretation compared to rapamycin-based positive controls.

Benchmarking Brain-Penetrant Autophagy Inducers and Formulation Development

Given its limited brain permeability, Corynoxine B serves as an ideal reference compound for developing and validating novel CNS delivery strategies [1]. Researchers can use Corynoxine B as a baseline to quantify the improvement in brain bioavailability achieved by derivative compounds (e.g., CB6) [2], nanoparticle formulations, or exosome-based delivery systems . This application supports both medicinal chemistry optimization and drug delivery innovation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corynoxine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.